molecular formula C16H19N3O3 B1672321 Febrifugine CAS No. 24159-07-7

Febrifugine

Cat. No. B1672321
CAS RN: 24159-07-7
M. Wt: 301.34 g/mol
InChI Key: FWVHWDSCPKXMDB-CABCVRRESA-N
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Description

Febrifugine is a quinazolinone alkaloid first isolated from the Chinese herb Dichroa febrifuga, but also found in the garden plant Hydrangea . It has antimalarial properties and the synthetic halogenated derivative halofuginone is used in veterinary medicine as a coccidiostat .


Synthesis Analysis

Chemical synthesis of this compound and its analogues has been a subject of research . The synthesis process involves the use of 3-hydroxypiperidine, anti-angiogenic, anti-fibrotic, and anti-protozoal agents . The synthetic derivatives of this compound have been used against malaria, cancer, fibrosis, and inflammatory diseases .


Molecular Structure Analysis

This compound’s molecular structure has been analyzed using structure-based virtual screening and molecular dynamics (MD) base approaches . These approaches have been used to generate potential antimalarial compounds against plasmepsin II and prolyl-tRNA synthetase of Plasmodium .


Chemical Reactions Analysis

This compound undergoes various chemical reactions during its synthesis . The chemical properties of quinazolinones, including their chemical reactions and different methods for their preparation, have been highlighted .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.34 g/mol . Its molecular formula is C16H19N3O3 .

Scientific Research Applications

Antimalarial Activities

Febrifugine and its derivatives, such as halofuginone, have shown potent antimalarial activity. Studies have synthesized this compound derivatives to enhance antimalarial efficacy while reducing toxicity. The modification of the quinazoline ring, linker, or piperidine ring in this compound has led to compounds with significant in vitro and in vivo antimalarial activities, suggesting their potential as novel antimalarial drugs (Kikuchi et al., 2006), (Jiang et al., 2005).

Cancer and Fibrosis

Halofuginone, a derivative of this compound, inhibits the development of Th17-driven autoimmunity and has been studied for its potential in treating cancer and fibrosis. The inhibition of glutamyl-prolyl-tRNA synthetase (EPRS) by halofuginone elucidates the molecular mechanism behind its broad bioactivities, highlighting the amino acid response (AAR) pathway as an important drug target (Keller et al., 2011).

Inflammatory Diseases

This compound derivatives have been investigated for their role in treating inflammatory diseases through the modulation of the immune response. The mechanistic insights into how these compounds interact with human tRNA synthetase and their subsequent effects on cellular pathways offer promising avenues for developing treatments for autoimmune conditions (Herman et al., 2015).

Drug Development and Synthesis

The synthesis and evaluation of this compound analogues have been central to developing safer and more effective antimalarial agents. Reducing the tendency to form toxic intermediates and metabolites has been a key focus, resulting in compounds with lower toxicity and potentially wider therapeutic windows for treating malaria and possibly other diseases (Zhu et al., 2009).

Therapeutic Properties Beyond Malaria

This compound's analogs have been studied for their therapeutic properties beyond malaria treatment. Research into the structure-activity relationships of these compounds has opened doors to potential applications in controlling cancer and fibrotic diseases, showcasing the versatile therapeutic potential of this compound derivatives (Ningthoujam et al., 2015).

Future Directions

Febrifugine derivatives have been used to treat malaria, cancer, fibrosis, and inflammatory diseases . They have shown promise in the treatment of these conditions and are subject to ongoing research for optimization and further development .

properties

IUPAC Name

3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVHWDSCPKXMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64045-99-4, 24159-07-7
Record name gamma-Dichroine
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Record name Febrifugine
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Record name 24159-07-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of febrifugine and its analogs in the malaria parasite?

A1: Research has identified the cytoplasmic prolyl-tRNA synthetase (PfcPRS) of the Plasmodium falciparum parasite as the target of this compound and its analogs. [, ]

Q2: How does this compound interact with its target, PfcPRS?

A2: this compound derivatives act as competitive inhibitors of proline, binding to the same site on PfcPRS. This interaction disrupts protein synthesis within the parasite. []

Q3: What are the downstream effects of this compound binding to PfcPRS?

A3: this compound binding to PfcPRS activates the amino acid starvation response in the parasite, ultimately leading to parasite death. []

Q4: Does this compound show activity against different stages of the malaria parasite life cycle?

A4: Yes, studies have shown that halofuginol, a this compound analog, is active against both the liver and asexual blood stages of the malaria parasite, making it a potential dual-stage antimalarial. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C16H19N3O3, and its molecular weight is 301.34 g/mol.

Q6: What spectroscopic data are available for characterizing this compound?

A6: this compound can be characterized using various spectroscopic methods, including proton nuclear magnetic resonance (1H NMR), 13C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. [, , , ]

Q7: Is this compound stable in solution?

A7: this compound exhibits varying stability depending on the solvent and conditions. It degrades rapidly in water, methanol, and acetonitrile solutions. []

Q8: What is the impact of temperature on this compound stability?

A8: this compound degrades more rapidly at higher temperatures. At 40-80°C, its content significantly reduces within 10 hours. []

Q9: How does light exposure affect the stability of this compound?

A9: Light, particularly bright light, significantly impacts this compound's stability, causing substantial degradation within 108 hours. Storing it in darkness or natural light helps preserve its stability. []

Q10: What structural features are essential for the antimalarial activity of this compound?

A10: The 4-quinazolinone ring, the 1'-amino group, and the C-2', C-3'' O-functionalities are crucial for this compound's activity. []

Q11: How do modifications to the quinazolinone ring affect activity?

A11: Replacing the quinazolinone ring with a thienopyrimidine ring resulted in a this compound analog (compound 15) with potent antimalarial activity and high therapeutic selectivity. []

Q12: Have any this compound analogs shown improved activity or reduced toxicity?

A12: Yes, halofuginone, a synthetic this compound derivative, exhibits potent antimalarial activity. Additionally, halofuginol, another analog, demonstrated good activity against both liver and blood stages of the parasite with reduced toxicity compared to halofuginone and this compound. [, ]

Q13: What is the role of the piperidine ring in this compound's activity?

A13: Studies on regioisomers of the piperidine ring suggest its structure influences the compound's antimalarial activity. [] Modifications like spirocyclic piperidine substitutions at the 1-(3-hydroxypiperidin-2-yl)propan-2-one side chain have shown promise in maintaining anticoccidial activity. []

Q14: What are some strategies for improving the stability, solubility, or bioavailability of this compound?

A14: While specific formulation strategies are not extensively discussed in the provided research, maintaining acidic conditions, low temperatures, and minimal light exposure during processing and storage are crucial for preserving this compound's stability. []

Q15: What analytical methods are used to quantify this compound?

A15: Commonly employed techniques include high-performance liquid chromatography (HPLC), ultraviolet spectrophotometry (UV), and quantitative nuclear magnetic resonance (qNMR). [, , , , , ]

Q16: What are the known toxicities associated with this compound?

A16: this compound is known to cause severe side effects, including emetic effects and liver toxicity, which have hampered its clinical development as an antimalarial drug. [, , ]

Q17: Have any studies explored the long-term effects of this compound?

A17: The provided abstracts do not delve into the long-term effects of this compound.

Q18: What are the potential applications of this compound beyond malaria?

A18: Research indicates that this compound and its derivatives possess potential anticancer, anticoccidial, and antifibrotic activities. [, , , ]

Q19: Has computational chemistry been used in this compound research?

A19: Yes, computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, have been employed to investigate this compound's interactions with its targets and to guide the design of novel analogs with improved properties. [, , ]

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